CBZ Protection Confers Orthogonal Reactivity and Acid-Labile Deprotection
CBZ-aminooxy-PEG8-acid contains a CBZ-protected aminooxy group that requires acidic deprotection prior to oxime bond formation, in contrast to the unprotected Aminooxy-PEG8-acid which is immediately reactive toward aldehydes. This orthogonality enables precise, stepwise conjugation without cross-reactivity. Quantitative deprotection efficiency can be monitored via HPLC, with typical acidic cleavage (e.g., TFA) yielding >95% free aminooxy group . The CBZ group also provides UV chromophore (254 nm) for facile reaction monitoring, a feature absent in unprotected analogs [1].
| Evidence Dimension | Protecting Group and Reactivity |
|---|---|
| Target Compound Data | CBZ-protected aminooxy; stable to neutral/basic conditions; deprotected under acidic conditions (e.g., TFA) |
| Comparator Or Baseline | Aminooxy-PEG8-acid (CAS 2055269-60-6): Unprotected aminooxy group; immediately reactive with aldehydes |
| Quantified Difference | Orthogonal reactivity vs. constitutive reactivity; UV traceability (CBZ λmax ~254 nm) vs. none |
| Conditions | Standard peptide synthesis/PROTAC assembly protocols; acidic deprotection (e.g., TFA/DCM) |
Why This Matters
Enables modular, sequential bioconjugation without unintended side reactions, a critical requirement for complex PROTAC synthesis.
- [1] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. View Source
